Extracellular Death Factor

Quorum sensing Toxin-antitoxin system Endoribonuclease assay

EDF (NNWNN) is the only known quorum-sensing signal molecule that specifically activates the E. coli MazEF toxin-antitoxin system. Inactive or truncated analogs (NWN, GNWNG) fail to reproduce MazF/ChpBK endoribonuclease activation, wasting research resources. Authentic EDF ensures reproducible PCD studies. • MazF activation: 1.5-7.5 μM; ChpBK: 12-48 μM (concentration-dependent) • Overcomes MazE antitoxin inhibition-truncated analogs cannot • Hydroxyl radical scavenger: IC50 ≈ 0.2 mM (2.5× more potent than thiourea) Supplied ≥98% HPLC purity, lyophilized, with full COA and MS documentation.

Molecular Formula C27H36N10O10
Molecular Weight 660.6 g/mol
Cat. No. B021965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExtracellular Death Factor
SynonymsAsn-Asn-Trp-Asn-Asn
asparagyl-aspargyl-tryptophyl-asparagyl-asparagine
EDF peptide, E coli
extracellular death factor, E coli
NNWNN peptide
Molecular FormulaC27H36N10O10
Molecular Weight660.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1
InChIKeyHMNOUINQUDZPAL-HILJTLORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

EDF (NNWNN): Quorum-Sensing Peptide for MazEF Activation


Extracellular Death Factor (EDF) is a linear pentapeptide with the sequence Asn-Asn-Trp-Asn-Asn (NNWNN) [1]. It functions as a quorum-sensing signal molecule in Escherichia coli, where it is required for the activation of mazEF-mediated programmed cell death (PCD) [2]. EDF is generated from the zwf mRNA encoding glucose-6-phosphate dehydrogenase through a unique stress-induced processing mechanism [3]. This peptide represents the first reported peptidic quorum-sensing molecule in E. coli and operates post-transcriptionally, distinguishing it from classical autoinducers that regulate transcription [4].

EDF Sequence Specificity for MazF/ChpBK Activation


EDF's function is exquisitely sequence-dependent; even single amino acid substitutions or peptide length alterations can abolish its ability to enhance toxin endoribonuclease activity or overcome antitoxin inhibition [1]. For example, replacing the central tryptophan (W) or terminal asparagines with glycine completely prevents EDF from amplifying ChpBK activity, while the truncated tripeptide NWN retains only partial efficacy [1]. Furthermore, the biosynthesis of EDF requires the specific processing of the zwf mRNA by MazF itself, a pathway not shared by generic quorum-sensing peptides [2]. Therefore, sourcing the exact NNWNN pentapeptide is critical for reproducible activation of the MazEF system.

EDF (NNWNN) Comparative Performance for MazEF Activation


MazF Endoribonuclease Activity Enhancement

In an in vitro continuous fluorometric assay, the addition of 1.5 μM, 3.75 μM, and 7.5 μM EDF increased MazF endoribonucleolytic activity by approximately 26%, 37%, and 57%, respectively, compared to baseline MazF activity without EDF [1]. No further enhancement was observed at concentrations exceeding 7.5 μM [1].

Quorum sensing Toxin-antitoxin system Endoribonuclease assay

MazE Antitoxin Inhibition Relief

EDF (NNWNN) overcomes the inhibitory activity of the antitoxin MazE on the toxin MazF. Mutational analysis revealed that replacing the first and fifth asparagines simultaneously (GNWNG) or shortening EDF to the tripeptide NWN completely abolished the ability to counteract MazE inhibition [1]. The seven-amino-acid peptide NNNWNNN, while able to enhance MazF activity, failed to overcome MazE inhibition [1].

Toxin-antitoxin regulation MazEF system Peptide structure-activity relationship

ChpBK Endoribonuclease Activity Enhancement

EDF also enhances the activity of ChpBK, a toxin homologous to MazF. Addition of 12, 24, 36, or 48 μM EDF led to increases in ChpBK in vitro endoribonucleolytic activity of 28%, 45%, 87%, and 150%, respectively [1]. Sequence specificity is critical: replacing tryptophan (W) or terminal asparagines with glycine completely prevented EDF from enhancing ChpBK activity [1].

ChpBK toxin mRNA interferase Quorum-sensing peptide

Hydroxyl Radical Scavenging Activity

EDF exhibits potent hydroxyl radical-scavenging activity in vitro, with an IC50 of approximately 0.2 mM, outperforming the standard antioxidant controls thiourea (IC50 ≈ 0.5 mM) and 2,2′-dipyridyl (IC50 ≈ 3.15 mM) [1]. Substitution of the central tryptophan with glycine (NNGNN) significantly decreased this activity, identifying tryptophan as the key functional residue [1].

Oxidative stress Hydroxyl radical Antibiotic potentiation

Cross-Species MazEF Activation in S. aureus

EDF derived from E. coli ATCC 25922, when combined with sub-MIC rifampin (2 μg/ml), reduced the colony-forming units (CFUs) of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA) by more than 3-fold (p<0.001) compared to untreated controls [1]. EDF from a clinical E. coli isolate achieved a ~2-fold CFU reduction [1]. Neither EDF alone nor sub-MIC rifampin alone had a significant effect, demonstrating a synergistic interaction [1].

Antibiotic resistance MRSA Non-antibiotic therapeutic

EDF (NNWNN) Research & Therapeutic Applications


MazF/ChpBK Activation and Quantification

Use EDF (NNWNN) at defined concentrations (1.5–7.5 μM for MazF; 12–48 μM for ChpBK) to achieve predictable, concentration-dependent enhancement of toxin endoribonuclease activity in continuous fluorometric or protein synthesis inhibition assays [1]. This enables precise calibration of mazEF-mediated mRNA cleavage experiments and facilitates structure-activity relationship (SAR) studies of toxin activation [1].

MazEF Complex Dynamics and Antitoxin Relief

Employ EDF (NNWNN) to overcome MazE-mediated inhibition of MazF in vitro, a function that truncated or mutated EDF analogs (e.g., NWN, GNWNG, NNNWNNN) fail to perform [1]. This application is critical for dissecting the molecular interplay between toxin, antitoxin, and quorum-sensing signal during the initiation of programmed cell death [1].

Cell Death and Oxidative Stress Dual-Function Studies

Leverage EDF's potent hydroxyl radical-scavenging activity (IC50 ≈ 0.2 mM, 2.5-fold more potent than thiourea) to investigate the interplay between mazEF-mediated PCD and oxidative stress responses induced by bactericidal antibiotics [1]. Use EDF to dissect ROS-dependent versus ROS-independent cell death pathways in E. coli [2].

Non-Antibiotic Therapeutic Screening via MazEF

Utilize E. coli-derived EDF in combination with sub-MIC rifampin to induce programmed cell death in Gram-positive pathogens such as MRSA and MSSA, achieving >3-fold CFU reduction [1]. This approach supports the development of non-antibiotic therapeutic strategies targeting the conserved MazEF toxin-antitoxin system in clinically relevant bacteria [1].

Technical Documentation Hub

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23 linked technical documents
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